
Methyl 2-(m-tolyl)acetate
Overview
Description
Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.204 g/mol . Structurally, it consists of a methyl ester group (-COOCH₃) linked to an acetic acid backbone, which is further substituted with a meta-methylphenyl (m-tolyl) group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactivity and structural versatility. Its IUPAC name is methyl (3-methylphenyl)acetate, and it is also referred to as m-tolylacetic acid methyl ester .
Preparation Methods
Preparation Methods of Methyl 2-(m-tolyl)acetate
Esterification of 2-(m-tolyl)acetic acid with Methanol
The most common and classical method for preparing this compound is the acid-catalyzed esterification of 2-(m-tolyl)acetic acid with methanol. This method is well-documented and widely used both in research and industrial production.
Reaction:
2-(m-tolyl)acetic acid + Methanol → this compound + WaterCatalyst: Concentrated sulfuric acid or other strong acid catalysts
- Conditions: Reflux under controlled temperature to drive the reaction to completion
- Work-up: Neutralization of acid, separation of ester by distillation or extraction
This method ensures high conversion rates and purity of the ester product. The reflux condition facilitates the removal of water formed during the reaction, shifting the equilibrium toward ester formation.
Parameter | Typical Value/Condition |
---|---|
Acid catalyst | Concentrated sulfuric acid |
Temperature | Reflux (~65-70 °C for methanol) |
Reaction time | Several hours (3-6 h) |
Molar ratio (acid:MeOH) | Usually 1:3 to 1:5 |
Yield | High (typically >80%) |
This esterification method is scalable and forms the basis of industrial continuous production processes, where reactants are fed continuously into reactors with acid catalysts, and the product is separated by distillation.
Oxidation and Subsequent Esterification Route
An alternative synthetic route involves the oxidation of m-tolyl-containing precursors to 2-(m-tolyl)acetic acid or related keto acids, followed by esterification.
- Step 1: Oxidation of 1-(m-tolyl)ethanone using oxidants such as potassium permanganate in alkaline aqueous media to yield 2-oxo-2-(m-tolyl)acetic acid intermediates.
- Step 2: Esterification of the acid intermediate with methanol under acidic conditions to form this compound.
This method is useful when starting from ketone precursors and allows for the preparation of related derivatives. The oxidation step requires careful control of temperature and pH to maximize yield and minimize by-products.
Synthesis via Methylation of (E)-2-(m-tolyl)-2-methoxyiminoacetic Acid
A more specialized method involves the preparation of methyl (E)-2-(m-tolyl)-2-methoxyiminoacetate through:
- Step 1: Saponification of (Z)- or (E/Z)-2-(m-tolyl)-2-methoxyiminoacetic acid methyl ester under alkaline conditions to obtain the corresponding acid.
- Step 2: Methylation of the acid with a methylating agent (e.g., methyl iodide) under alkaline conditions to yield the methyl ester.
This method is more complex and used primarily in the synthesis of specific derivatives for pharmaceutical or agrochemical applications. Reaction temperatures are typically controlled between 10–100 °C, with optimal ranges around 40–60 °C for saponification.
Comparative Analysis of Preparation Methods
Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield & Notes |
---|---|---|---|---|
Acid-catalyzed esterification | 2-(m-tolyl)acetic acid + methanol | Concentrated sulfuric acid | Reflux, several hours | High yield (>80%), simple, industrially viable |
Oxidation + esterification | 1-(m-tolyl)ethanone | KMnO4, NaOH (oxidation), H2SO4 (esterification) | Controlled temp, alkaline oxidation, reflux esterification | Moderate to high yield; multi-step process |
Saponification + methylation of methoxyimino acid | (Z)- or (E/Z)-2-(m-tolyl)-2-methoxyiminoacetic acid methyl ester | Alkali, methylating agent | 10–100 °C, alkaline conditions | Specialized synthesis for derivatives |
Detailed Research Findings and Notes
- The acid-catalyzed esterification is the most straightforward and widely used method, favored for its simplicity and scalability.
- Oxidation of m-tolyl ketones to acids followed by esterification provides a route when ketone precursors are more accessible or preferred.
- The saponification and methylation method is documented in patent literature for the preparation of specific isomers of methoxyimino esters, which are important intermediates in agrochemical synthesis.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete conversion.
- Purification often involves neutralization, extraction, and distillation or chromatography depending on the scale and purity requirements.
- Industrial processes favor continuous flow reactors with acid catalysts and distillation units for efficient separation and recycling of unreacted materials.
Summary Table of Key Reaction Parameters
Parameter | Acid-Catalyzed Esterification | Oxidation + Esterification | Saponification + Methylation |
---|---|---|---|
Catalyst/Reagent | H2SO4 | KMnO4 (oxidation), H2SO4 (esterification) | Alkali, methylating agent |
Temperature | Reflux (~65-70 °C) | 0–30 °C (oxidation), reflux (esterification) | 10–100 °C |
Reaction Time | 3–6 hours | Several hours | Variable, depends on step |
Yield | >80% | ~75% (oxidation step) | Variable, typically good |
Industrial Feasibility | High | Moderate | Specialized applications |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(m-tolyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 2-(m-tolyl)acetic acid and methanol.
Reduction: It can be reduced to 2-(m-tolyl)ethanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 2-(m-tolyl)acetic acid and methanol.
Reduction: 2-(m-tolyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(m-tolyl)acetate has been investigated for its potential in drug synthesis and medicinal applications. Its structural similarity to other biologically active compounds enables it to serve as a precursor in the development of pharmaceuticals.
- Antibacterial Activity : Studies have shown that structurally related compounds exhibit significant antibacterial properties. This compound may also possess similar activities, making it a candidate for further exploration in antibiotic development .
Material Science
This compound is utilized in the synthesis of polymers and other materials due to its reactivity and ability to undergo various chemical transformations.
- Polymer Synthesis : this compound can be polymerized to create materials with specific properties, enhancing their utility in industrial applications.
Agricultural Chemistry
In agricultural settings, this compound has been proposed for use as an insecticide or pesticide due to its potential toxicity against pests.
- Insecticidal Properties : Computational studies have indicated that derivatives of m-tolyl acetate could serve as effective insecticides, with some compounds showing toxicity comparable to existing commercial products .
Data Tables
Case Study 1: Antibacterial Screening
A study conducted on various m-tolyl acetate derivatives demonstrated that some compounds showed bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli. This compound was included in this screening, indicating its potential for development into a new antibacterial agent.
Case Study 2: Insecticide Development
Research utilizing computational chemistry has identified several m-tolyl acetate derivatives with promising insecticidal properties. The study revealed that certain compounds exhibited LD50 values comparable to established insecticides, suggesting that this compound could be further explored for agricultural applications .
Mechanism of Action
The mechanism of action of methyl 2-(m-tolyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act as a substrate for esterases, leading to its hydrolysis and subsequent biological effects. The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho and Para Substituted Derivatives
Methyl 2-(m-tolyl)acetate has two primary positional isomers:
- Methyl 2-(o-tolyl)acetate (CAS: 40851-62-5): The methyl group on the phenyl ring is in the ortho position. This isomer shares the same molecular formula (C₁₀H₁₂O₂) and weight (164.20 g/mol) but exhibits distinct physicochemical properties due to steric and electronic effects.
- Methyl 2-(p-tolyl)acetate (CAS: N/A): The methyl group is in the para position.
Key Differences:
- Reactivity : The meta isomer’s electronic environment may favor electrophilic substitution at specific ring positions compared to ortho/para isomers.
- Safety : The ortho isomer’s hazards (skin/eye irritation) highlight how substituent position affects toxicity .
Functional Group Variations
Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
This compound (C₁₁H₁₂O₃, MW: 192.2 g/mol) features an α-acetyl group adjacent to the ester, making it a β-keto ester. This structural difference enhances its reactivity, particularly in Claisen condensations. It is a precursor in amphetamine synthesis, underscoring its role in complex organic transformations compared to the simpler m-tolyl derivative .
Methyl 2-(m-tolylthio)acetate (CAS: 190005-34-6)
Replacing the ester oxygen with sulfur (C₁₀H₁₂O₂S, MW: 196.27 g/mol) converts it into a thioester.
(E)-Methyl 2-(2-(((4-bromo-1-(m-tolyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate (1b)
This fungicidal agent (C₂₃H₂₂BrN₃O₄) incorporates a pyrazole ring and bromine substituent, demonstrating how adding heterocycles and halogens can confer biological activity. The compound’s fungicidal efficacy (81% yield, m.p. 134–135°C) contrasts with the m-tolyl parent compound’s lack of reported bioactivity .
Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate (3f)
Synthesized in 72% yield, this derivative (C₁₇H₁₈BrNO₂) includes a dimethylamino group, which enhances solubility and electronic properties. Such modifications are critical in drug design, where functional groups tune pharmacokinetics .
Data Table: Structural and Functional Comparisons
Biological Activity
Methyl 2-(m-tolyl)acetate, a compound with the chemical formula and CAS Number 23786-13-2, is part of the larger family of aryl acetates. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
- Molecular Weight : 164.20 g/mol
- Boiling Point : Not available
- InChI Key : LSAGWGNECLEVPE-UHFFFAOYSA-N
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
- Antimicrobial Activity :
- Insecticidal Properties :
- Anti-diabetic Effects :
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various methyl aryl acetates, including this compound. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as a natural antimicrobial agent .
Case Study 2: Insecticidal Activity
In a computational chemistry study, researchers assessed the toxicity of several m-tolyl acetate derivatives against common agricultural pests. The findings indicated that this compound demonstrated promising insecticidal activity with an LD50 value comparable to commercial insecticides .
Research Findings
Study | Biological Activity | Findings |
---|---|---|
Study on Antimicrobial Efficacy | Antimicrobial | MIC of 50 µg/mL against E. coli |
Computational Toxicity Study | Insecticidal | LD50 comparable to existing insecticides |
In Silico Analysis | Anti-diabetic | Identified as potential α-glucosidase inhibitor |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways in bacteria.
- Insecticidal Mechanism : It may interfere with neurotransmitter signaling in insects, leading to paralysis and death.
- Anti-diabetic Mechanism : The inhibition of α-glucosidase and α-amylase reduces glucose absorption in the intestines, thereby lowering blood sugar levels.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(m-tolyl)acetate in academic settings?
this compound is synthesized via catalytic arylation or esterification reactions. For example, borane-catalyzed arylation of aryldiazoacetates with substituted anilines yields derivatives such as Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate, achieving a 72% yield through column chromatography (EtOAc/hexane, 1:40 v/v) . Alternative routes include cyclopropane carboxamide coupling, where methyl ester derivatives are purified using silica gel chromatography and characterized via HRMS and NMR .
Key Reaction Conditions Table
Method | Catalyst/Reagents | Yield | Purification Technique | Reference |
---|---|---|---|---|
Borane-catalyzed arylation | B(C6F5)3, aryldiazoacetates | 72% | Column chromatography | |
Cyclopropane coupling | DCC, DMAP | 76–85% | Silica gel chromatography |
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable. For instance:
- ¹H NMR : this compound derivatives show distinct aromatic proton signals at δ 7.15–7.30 ppm (m-tolyl group) and ester methyl peaks at δ 3.78 ppm .
- HRMS : The molecular ion peak for Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate ([C20H21NO4]+) is observed at m/z 340.7 (calculated: 339.39) .
Infrared (IR) spectroscopy further confirms functional groups, with ester C=O stretches at ~1758 cm⁻¹ and amide bands at ~1681 cm⁻¹ .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a precursor for bioactive molecules. For example, cyclopropane-containing derivatives exhibit potential in enzyme inhibition studies due to their rigid structural motifs . It is also used in forensic research to synthesize controlled substance analogs, emphasizing the need for robust analytical standards (e.g., ≥98% purity by HPLC) .
Advanced Research Questions
Q. How can researchers address low yields in the catalytic synthesis of this compound derivatives?
Optimization strategies include:
- Catalyst Screening : Substituting B(C6F5)3 with chiral catalysts to enhance enantioselectivity .
- Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.
- Temperature Control : Lowering reaction temperatures to minimize side reactions, as seen in cyclopropane syntheses (reflux at 80°C vs. room temperature) .
Q. What analytical challenges arise in distinguishing structural isomers of this compound, and how are they resolved?
Isomeric ambiguity (e.g., ortho vs. para substitution) is addressed via:
- 2D NMR : COSY and NOESY experiments differentiate proton coupling patterns in aromatic regions .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties, though this requires high-purity samples and expertise in SHELX refinement .
Q. How do conflicting spectral data impact structural validation, and what mitigation approaches are recommended?
Discrepancies between observed and theoretical NMR/IR peaks may indicate impurities or tautomerism. For example, unexpected downfield shifts in ester carbonyl signals (~175 cm⁻¹ deviation) suggest residual solvent interference. Mitigation includes:
- Repetitive Purification : Re-crystallization or preparative HPLC to isolate pure fractions .
- Computational Validation : Comparing experimental spectra with density functional theory (DFT)-simulated data .
Q. What role does this compound play in studying enzyme-substrate interactions?
Its ester and aryl groups mimic natural substrates in hydrolytic enzymes (e.g., esterases). Researchers employ kinetic assays to measure inhibition constants (Kᵢ), with modifications to the m-tolyl moiety enhancing binding affinity .
Q. How are stability and storage conditions optimized for this compound in long-term studies?
Stability data indicate a ≥2-year shelf life at -20°C in inert atmospheres. Degradation is monitored via periodic HPLC to detect hydrolysis byproducts (e.g., free acetic acid) .
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKFTNNPQGGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408656 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-69-0 | |
Record name | Methyl 2-(m-tolyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.